![molecular formula C5H7N3O4S B2561248 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid CAS No. 159709-49-6](/img/structure/B2561248.png)
1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
“1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 159709-49-6 . It has a molecular weight of 205.19 g/mol and its IUPAC name is 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid . It is a powder form substance .
Molecular Structure Analysis
The InChI code for “1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid” is 1S/C5H7N3O4S/c1-8-4 (13 (6,11)12)3 (2-7-8)5 (9)10/h2H,1H3, (H,9,10) (H2,6,11,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid” is a powder form substance . It has a molecular weight of 205.19 g/mol .Scientific Research Applications
Smoothened Antagonists for Hair Inhibition
1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid serves as a reactant in the synthesis of (aminomethyl)pyrazoles by reductive amination. These compounds act as Smoothened antagonists , which play a crucial role in inhibiting hair growth. Smoothened is a key protein involved in the Hedgehog signaling pathway, and its inhibition can lead to reduced hair follicle development .
ORL1 Receptor Antagonists
Researchers have explored the use of 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid in the preparation of N-biarylmethyl spiropiperidine derivatives . These compounds act as ORL1 receptor antagonists . The ORL1 receptor (also known as the nociceptin receptor) is involved in pain modulation and stress responses. Antagonists targeting this receptor have potential applications in pain management and mood disorders .
Dehydrogenase Inhibitors as Fungicides
1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid can be used to synthesize dialkylamino (phenyl-1H-pyrazolyl)butanols . These compounds exhibit inhibitory activity against succinate dehydrogenase , an enzyme involved in cellular respiration. Succinate dehydrogenase inhibitors have been explored as fungicides due to their impact on fungal metabolism .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
1-methyl-5-sulfamoylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4S/c1-8-4(13(6,11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)(H2,6,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAKEGYURSEFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
159709-49-6 |
Source
|
Record name | 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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